![molecular formula C7H5N3O2 B2886416 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid CAS No. 1935072-38-0](/img/structure/B2886416.png)
5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid
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Overview
Description
5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 163.14 . The compound is part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . These compounds have been isolated from various sources, including plants, microbes, soil, and marine life .
Molecular Structure Analysis
The linear formula of 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is C7H5N3O2 . The InChI code is 1S/C7H5N3O2/c11-7(12)5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)(H,11,12) .Scientific Research Applications
Kinase Inhibition
5H-Pyrrolo[2,3-b]pyrazine derivatives have shown significant activity in kinase inhibition . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases.
Antimicrobial Activity
Pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine, have exhibited antimicrobial activities . They could be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
These compounds have also shown anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.
Antiviral Activity
Pyrrolopyrazine derivatives have demonstrated antiviral activities . They could be explored further for the development of antiviral drugs.
Antifungal Activity
These compounds have exhibited antifungal activities . This suggests potential use in the treatment of fungal infections.
Antioxidant Activity
Pyrrolopyrazine derivatives have shown antioxidant activities . Antioxidants are important in the prevention of diseases that are caused by oxidative stress.
Antitumor Activity
5H-Pyrrolo[2,3-b]pyrazine derivatives have demonstrated antitumor activities . This suggests potential applications in cancer treatment.
FGFR Kinase Inhibition
5H-Pyrrolo[2,3-b]pyrazine derivatives have been found to be effective FGFR kinase inhibitors . FGFR kinases are targets for the treatment of various types of cancer.
Safety And Hazards
Future Directions
Pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid, have shown a wide range of biological activities . This makes the pyrrolopyrazine structure an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDIRDCONZPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CN=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid |
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